Octan-2-ylhydrazine dihydrochloride
Description
Historical and Contemporary Roles of Hydrazine (B178648) Derivatives in Organic Synthesis
Historically, hydrazine derivatives played a crucial role in analytical chemistry. For instance, phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine (B122626) were instrumental in the identification and characterization of compounds containing carbonyl groups. wikipedia.org The reaction of these hydrazine derivatives with aldehydes and ketones to form well-defined crystalline products, known as hydrazones, was a cornerstone of classical organic analysis. wikipedia.org One of the most notable historical applications was the use of phenylhydrazine by Emil Fischer to elucidate the structures of carbohydrates. wikipedia.org
In contemporary organic synthesis, the utility of hydrazine derivatives has expanded significantly. They are fundamental reagents in powerful C-C and C-N bond-forming reactions. The Wolff-Kishner reduction, a classic named reaction, utilizes hydrazine to deoxygenate aldehydes and ketones to their corresponding alkanes via a hydrazone intermediate. wikipedia.org Hydrazide-hydrazones, a related class of compounds, are valuable precursors for the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. mdpi.comnih.gov Furthermore, the N-N linkage itself is a key structural motif in numerous bioactive molecules. nih.gov
Unique Chemical Characteristics of Hydrazinium (B103819) Dihydrochloride (B599025) Salts in Synthetic Contexts
Hydrazine is a base and readily forms salts with acids. sciencemadness.org Hydrazinium dihydrochloride salts, such as hydrazine dihydrochloride itself (H₂NNH₂·2HCl), are the double hydrochloride salts of hydrazine. chemicalbook.com These salts exhibit distinct properties that make them advantageous in certain synthetic applications.
Firstly, they are typically white, crystalline solids that are more stable and easier to handle than the often volatile and corrosive free base, hydrazine. chemicalbook.comsciencemadness.org Their solid nature facilitates accurate weighing and dispensing. Secondly, they are generally soluble in water and some polar organic solvents, which can be beneficial for solution-phase reactions. chemicalbook.comsciencemadness.org The dihydrochloride form can also influence the reactivity and selectivity of the hydrazine moiety by protonating both nitrogen atoms. This can be useful in controlling the nucleophilicity of the hydrazine in a given reaction. The use of the dihydrochloride salt can also provide an in-situ source of hydrochloric acid, which can be a catalyst in certain transformations.
Establishing the Research Niche for Octan-2-ylhydrazine Dihydrochloride within Modern Synthetic Chemistry
This compound, with the chemical formula C₈H₂₀N₂·2HCl, is a specific alkyl-substituted hydrazine salt. sigmaaldrich.com Its research niche lies at the intersection of the established reactivity of hydrazines and the influence of the octan-2-yl group. The presence of the chiral center at the second position of the octane (B31449) chain introduces stereochemical considerations, making it a potentially valuable building block for the synthesis of chiral molecules.
The lipophilic octyl chain can impart increased solubility in nonpolar organic solvents compared to simpler hydrazine salts, expanding its utility in a broader range of reaction media. Researchers are exploring its application in the synthesis of novel heterocyclic compounds and as a precursor for more complex molecules where the octan-2-yl group can influence the pharmacological or material properties of the final product. Its role is primarily in research and development settings as a specialized reagent for targeted synthetic applications. chemenu.com
| Property | Value | Source |
| IUPAC Name | 1-(1-methylheptyl)hydrazine dihydrochloride | sigmaaldrich.com |
| CAS Number | 1375473-75-8 | sigmaaldrich.com |
| Molecular Formula | C₈H₂₀N₂·2HCl | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
octan-2-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-3-4-5-6-7-8(2)10-9;;/h8,10H,3-7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMQLRCJHVVMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Octan 2 Ylhydrazine Dihydrochloride
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The presence of a lone pair of electrons on the nitrogen atoms of the hydrazine group makes octan-2-ylhydrazine dihydrochloride (B599025) a potent nucleophile. This inherent nucleophilicity drives its participation in a range of chemical reactions.
Participation in Condensation Reactions with Carbonyl Compounds
Hydrazine and its derivatives are well-known to react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.netlibretexts.orgyoutube.com This condensation reaction is a fundamental transformation in organic synthesis. The reaction of octan-2-ylhydrazine with a carbonyl compound would proceed through the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to yield the corresponding octan-2-ylhydrazone. libretexts.org The reaction is often catalyzed by a small amount of acid. researchgate.net
The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the hydrazone. The stability of the resulting hydrazone makes this a thermodynamically favorable process.
Acylation Reactions and Hydrazide Formation
The nucleophilic nitrogen atoms of octan-2-ylhydrazine can also react with acylating agents, such as acid chlorides or anhydrides, to form hydrazides. This acylation reaction is analogous to the acylation of amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine attacks the carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride). This process can be conceptually understood through mechanisms like the Friedel-Crafts acylation, which involves the generation of a potent electrophile that then reacts with a nucleophile. khanacademy.org
Role in Heterocycle Synthesis and Functional Group Interconversions
The bifunctional nature of the hydrazine moiety in octan-2-ylhydrazine dihydrochloride, possessing two nucleophilic nitrogen atoms, makes it a key building block in the synthesis of various nitrogen-containing heterocyclic compounds.
Cyclization Reactions to Form Oxadiazoles, Thiadiazoles, and Pyrazoles
Oxadiazoles: 1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from hydrazides. nih.govthieme-connect.de The hydrazide, formed from the acylation of octan-2-ylhydrazine, can undergo cyclodehydration in the presence of a dehydrating agent like phosphorus oxychloride to yield the corresponding 1,3,4-oxadiazole (B1194373) derivative. nih.gov These compounds are of significant interest due to their diverse biological activities. thieme-connect.dersc.org
Thiadiazoles: Similarly, thiadiazoles, which are sulfur analogs of oxadiazoles, can be synthesized using hydrazine derivatives. nih.govmdpi.comumn.edu One common method involves the reaction of hydrazides with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. Alternatively, thiadiazoles can be prepared from the reaction of hydrazonoyl halides with hydrazinecarbodithioate derivatives. mdpi.comresearchgate.net
Pyrazoles: Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A prevalent method for their synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govasrjetsjournal.org The reaction of octan-2-ylhydrazine with a 1,3-diketone would proceed through a double condensation, followed by cyclization and dehydration to afford the pyrazole (B372694) ring. Another important route to pyrazoles involves the [3+2] cycloaddition of a diazo compound with an alkyne. asrjetsjournal.org Furthermore, the reaction of hydrazones with α,β-unsaturated carbonyl compounds can also lead to the formation of pyrazoles. organic-chemistry.org One-pot syntheses starting from aldehydes, ketones, and hydrazine hydrochloride are also efficient methods for preparing pyrazoline intermediates, which can then be oxidized to pyrazoles. organic-chemistry.org Multicomponent reactions involving hydrazine hydrate (B1144303), an aldehyde, malononitrile, and a β-ketoester are also employed for the synthesis of pyrazole derivatives like pyranopyrazoles. nih.gov
The following table summarizes the key heterocyclic systems that can be synthesized using a hydrazine scaffold.
| Heterocycle | General Synthetic Precursors |
| Oxadiazole | Hydrazide and a dehydrating agent (e.g., POCl₃) nih.gov |
| Thiadiazole | Hydrazide and a sulfur source (e.g., P₂S₅) or hydrazonoyl halides and hydrazinecarbodithioate nih.govmdpi.com |
| Pyrazole | Hydrazine and a 1,3-dicarbonyl compound or α,β-unsaturated carbonyl compound nih.govasrjetsjournal.org |
Other Transformations Involving the Hydrazine Scaffold
Beyond heterocycle synthesis, the hydrazine moiety can participate in other important transformations. For instance, the Wolff-Kishner reduction utilizes the formation of a hydrazone intermediate to deoxygenate aldehydes and ketones to the corresponding alkanes. libretexts.org The reaction is typically carried out under basic conditions with heat. libretexts.org
Elucidation of Reaction Mechanisms and Pathways
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The nucleophilicity of hydrazines has been a subject of detailed kinetic studies. The reactivity of hydrazines is influenced by factors such as the substitution pattern on the nitrogen atoms. For example, methyl groups can increase the reactivity at the α-position but decrease it at the β-position of a hydrazine. researchgate.net
The formation of heterocyclic compounds often proceeds through a series of well-defined steps. For example, in pyrazole synthesis from a 1,3-diketone and a hydrazine, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. nih.gov The regioselectivity of such reactions can often be controlled by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov
The study of reaction kinetics, intermediates, and transition states through experimental techniques and computational modeling provides valuable insights into the mechanistic pathways of these transformations.
Identification of Key Intermediates (e.g., Oxyphosphonium Salts)
While no studies have specifically identified oxyphosphonium salt intermediates in reactions involving this compound, their formation is a known possibility in reactions of hydrazines with phosphorus-based reagents. For instance, in reactions analogous to the Mitsunobu reaction, where an alcohol is activated by a phosphine (B1218219) and an azodicarboxylate, a hydrazine could potentially react with the activated alcohol. In such a hypothetical scenario, an oxyphosphonium salt could be a transient species. However, direct evidence for this in the context of octan-2-ylhydrazine is not available.
Mechanistic Probes: Deuterium (B1214612) Labeling and Kinetic Studies
Deuterium labeling is a powerful tool for elucidating reaction mechanisms by examining the kinetic isotope effect (KIE). wikipedia.orgprinceton.edu Replacing a hydrogen atom with deuterium can alter the reaction rate if the bond to that hydrogen is broken in the rate-determining step. wikipedia.org For octan-2-ylhydrazine, one could envision studies where the N-H or C-H protons are replaced with deuterium to probe various reaction pathways.
For instance, in an oxidation reaction, a primary kinetic isotope effect would be expected if the cleavage of an N-H bond is the slow step. A study on the catalytic decomposition of hydrazine and deuterohydrazine on platinum showed a significant isotope effect, suggesting that the splitting of an N-H bond is rate-limiting. iaea.org Similar principles could be applied to understand the redox chemistry of octan-2-ylhydrazine.
Table 1: Hypothetical Kinetic Isotope Effect Studies for Octan-2-ylhydrazine Reactions
| Reaction Type | Labeled Position | Expected Outcome if Bond Cleavage is Rate-Determining |
| Oxidation | N-H | Significant primary KIE (kH/kD > 1) |
| Elimination | C-H adjacent to N | Primary KIE (kH/kD > 1) |
| Nucleophilic Substitution | - | Secondary KIE (kH/kD ≈ 1) |
This table is illustrative and based on general principles of kinetic isotope effects. wikipedia.orgprinceton.eduepfl.ch
Kinetic studies, which measure how reaction rates change with concentration, temperature, and other variables, would be essential to build a complete mechanistic picture. Such studies could reveal the order of the reaction with respect to octan-2-ylhydrazine and other reactants, providing insights into the molecularity of the rate-determining step.
Complexities in Redox Chemistry and Radical Pathways
Hydrazine and its derivatives are well-known reducing agents, and their redox chemistry can be complex, often involving single-electron transfer (SET) steps and the formation of radical intermediates. The oxidation of alkylhydrazines can lead to the formation of alkyldiazenes (R-N=NH), which are themselves unstable and can decompose to alkanes and nitrogen gas.
Radical pathways are plausible, especially in the presence of metal ions or other one-electron oxidants. The hydrazine moiety can donate an electron to form a radical cation, which can then undergo further reactions, including fragmentation or reaction with other molecules. The specific radical intermediates and their subsequent fates would depend on the reaction conditions and the nature of the oxidant.
Stability and Reactivity Profiles under Varied Reaction Conditions (e.g., pH, Reductive Environments)
The stability of this compound is expected to be highly dependent on the pH of the medium. As a dihydrochloride salt, it is likely to be most stable in acidic conditions where both nitrogen atoms are protonated, reducing their nucleophilicity and susceptibility to oxidation.
In neutral or basic conditions, the free base form, octan-2-ylhydrazine, would be generated. This free base is a stronger nucleophile and reducing agent, but also more prone to decomposition and air oxidation. Studies on other compounds have shown that stability can be significantly affected by pH, with degradation often increasing in acidic or basic extremes depending on the molecule's structure. nih.govnih.gov
Table 2: Predicted Stability and Reactivity of Octan-2-ylhydrazine under Different Conditions
| Condition | Form of the Compound | Predicted Stability | Predicted Reactivity |
| Acidic (low pH) | Octan-2-ylhydrazinium ion | High | Low (reduced nucleophilicity/reducing power) |
| Neutral (pH ~7) | Equilibrium between salt and free base | Moderate | Moderate nucleophilicity and reducing power |
| Basic (high pH) | Octan-2-ylhydrazine (free base) | Low (prone to oxidation) | High (strong nucleophile and reducing agent) |
| Reductive Environment | Dependent on pH | Generally stable | Can participate in specific reductions (e.g., as a hydrazone) |
This table represents a qualitative prediction based on the general chemistry of hydrazines.
Advanced Spectroscopic and Structural Characterization of Octan 2 Ylhydrazine Dihydrochloride and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of octan-2-ylhydrazine dihydrochloride (B599025) by providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
In the ¹H NMR spectrum of octan-2-ylhydrazine dihydrochloride, the chemical shifts and coupling patterns of the protons are influenced by the presence of the two hydrochloride moieties, which protonate the hydrazine (B178648) nitrogens, and the electron-withdrawing nature of the resulting hydrazinium (B103819) group. The protons on the nitrogen atoms are expected to be broad and may exchange with residual water in the solvent, making them difficult to observe.
The protons of the octyl chain will exhibit characteristic signals. The methine proton at the C2 position, being adjacent to the nitrogen, will be shifted downfield. The terminal methyl group (C1) and the methyl group at the end of the chain (C8) will appear as a triplet and a doublet, respectively. The methylene (B1212753) protons along the chain will present as complex multiplets.
The ¹³C NMR spectrum will complement the ¹H NMR data. The carbon atom bonded to the nitrogen (C2) will be significantly deshielded and appear at a lower field. The other carbon atoms of the octyl chain will have distinct chemical shifts, allowing for the confirmation of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~1.2 (d) | ~18-22 |
| H-2 | ~3.5 (m) | ~55-60 |
| H-3 | ~1.5-1.7 (m) | ~30-35 |
| H-4 to H-7 | ~1.2-1.4 (m) | ~22-32 |
| H-8 | ~0.9 (t) | ~14 |
| NH/NH₂ | Broad, variable | - |
Note: Predicted values are based on typical chemical shifts for similar alkyl hydrazine and amine hydrochloride structures. Actual values may vary depending on the solvent and experimental conditions.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
For this compound, a successful single-crystal X-ray diffraction study would reveal the precise geometry of the octan-2-ylhydrazinium dication. Key parameters that would be determined include the C-N and N-N bond lengths and the C-C-N and C-N-N bond angles. The conformation of the octyl chain, which is typically in a low-energy, extended arrangement in the solid state, would also be elucidated. As octan-2-ylhydrazine is chiral, the absolute configuration of a single enantiomer could be determined if a suitable chiral reference is present in the crystal or by using anomalous dispersion effects.
Table 2: Expected Bond Lengths and Angles for this compound from X-ray Diffraction
| Parameter | Expected Value |
| C-N Bond Length | ~1.47-1.50 Å |
| N-N Bond Length | ~1.45 Å |
| C-C Bond Lengths | ~1.52-1.54 Å |
| C-N-N Bond Angle | ~110-114° |
| C-C-C Bond Angles | ~109.5° |
Note: These are typical values for similar structures and may vary.
In the crystal lattice of this compound, the hydrazinium dications and chloride anions will be arranged in a specific, repeating pattern. The primary intermolecular forces governing the crystal packing will be strong hydrogen bonds between the positively charged nitrogen atoms of the hydrazinium group and the chloride anions. These N-H···Cl hydrogen bonds form an extensive network, holding the ions together in a stable three-dimensional array. The nonpolar octyl chains will likely engage in weaker van der Waals interactions and pack in a way that minimizes steric hindrance. The study of these packing motifs is crucial for understanding the physical properties of the solid material.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is well-suited for analyzing ionic compounds.
The mass spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion of the free base (octan-2-ylhydrazine), which has a monoisotopic mass of approximately 144.16 g/mol . The molecular weight of the dihydrochloride salt is 217.18 g/mol . sigmaaldrich.comguidechem.com
Under tandem mass spectrometry (MS/MS) conditions, the [M+H]⁺ ion would be subjected to fragmentation. The fragmentation pattern would provide valuable information about the structure of the molecule. Common fragmentation pathways for alkylhydrazines include cleavage of the N-N bond and cleavage of the C-C bonds in the alkyl chain.
Table 3: Predicted Key Fragments in the Mass Spectrum of Octan-2-ylhydrazine
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
| 145 | [C₈H₂₁N₂]⁺ | Protonated molecular ion of the free base |
| 113 | [C₈H₁₇]⁺ | Loss of N₂H₄ |
| 99 | [C₇H₁₅]⁺ | Cleavage of the C1-C2 bond |
| 85 | [C₆H₁₃]⁺ | Cleavage of the C2-C3 bond |
| 31 | [NH₂NH₂]⁺ | Cleavage of the C2-N bond |
Note: The observed fragments and their relative intensities can vary depending on the ionization method and collision energy.
Chromatographic Methods for Purity Assessment and Isolation of Products
Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile method for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as trifluoroacetic acid or formic acid) to ensure the compound remains in its protonated form, would be suitable. A UV detector could be used for detection, although the chromophore in this molecule is weak.
Gas Chromatography (GC) could also be employed, but it would likely require derivatization of the polar hydrazine group to increase its volatility and thermal stability.
For preparative-scale purification, column chromatography using silica (B1680970) gel or a suitable ion-exchange resin could be utilized to isolate the product from starting materials and byproducts. The purity of the collected fractions would then be confirmed by an analytical technique like HPLC or Thin-Layer Chromatography (TLC). The purity of commercially available this compound is often stated as 95% or higher. sigmaaldrich.com
Computational and Theoretical Chemistry Studies on Octan 2 Ylhydrazine Dihydrochloride
Electronic Structure Calculations: Geometry Optimization and Energy Profiles
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and map the energy landscape of different molecular conformations.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost, making them suitable for studying relatively large organic molecules. researchgate.netnih.gov Ab initio methods, while more computationally intensive, can provide highly accurate benchmark data. These methods would be employed to calculate the optimized geometry of octan-2-ylhydrazine dihydrochloride (B599025), its vibrational frequencies, and the relative energies of its various conformers. For instance, a study on different molecular systems highlighted the reliability of the B3LYP functional with the 6-311++G(d,p) basis set for obtaining accurate structural and spectroscopic data. researchgate.net
A hypothetical application of these methods to octan-2-ylhydrazine dihydrochloride would involve calculating key structural parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.47 Å |
| N-N | 1.45 Å | |
| C-H (alkyl) | 1.09 Å | |
| N-H | 1.02 Å | |
| Bond Angle | C-N-N | 112° |
| H-N-H | 107° | |
| Dihedral Angle | H-C-N-N | 180° (anti) / 60° (gauche) |
Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be obtained from DFT calculations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. researchgate.net DFT calculations can accurately predict vibrational (IR and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) spectra. researchgate.net The theoretical IR values are often scaled to better match experimental frequencies. researchgate.net For this compound, this would involve computing the vibrational modes to predict its infrared spectrum and calculating the magnetic shielding tensors to predict its ¹H and ¹³C NMR chemical shifts.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Wavenumber/Shift | Experimental Wavenumber/Shift |
| IR: N-H stretch | ~3200 cm⁻¹ | ~3250 cm⁻¹ |
| IR: C-H stretch | ~2950 cm⁻¹ | ~2960 cm⁻¹ |
| ¹³C NMR: C2 | ~60 ppm | ~62 ppm |
| ¹H NMR: H at C2 | ~3.5 ppm | ~3.6 ppm |
Note: This table presents hypothetical data to illustrate the comparative analysis between predicted and experimental values.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding conformational changes and interactions in a solution environment. nih.govresearchgate.net For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. scribd.comrsc.org This is particularly important for a flexible molecule with a long alkyl chain. The simulations can also model the behavior of the molecule in different solvents, shedding light on solute-solvent interactions and the influence of the solvent on conformational preferences.
Mechanistic Modeling of Reactions Involving this compound
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, intermediates, and transition states, researchers can gain a detailed understanding of how a reaction proceeds.
For reactions involving this compound, such as its decomposition or its use as a reagent in organic synthesis, computational chemistry can be used to identify the transition state structures and calculate the activation energies. researchgate.netrsc.org This information is critical for understanding the kinetics and feasibility of a reaction. For example, studies on hydrazine (B178648) decomposition on metal surfaces have successfully identified transition states and intermediates for different reaction pathways. researchgate.net
In many chemical transformations, selectivity (chemo-, regio-, and stereoselectivity) is a key concern. Computational modeling can help to rationalize and predict the selectivity observed in reactions. For instance, in hydrazine-mediated reductions, the nature of the substrate and the reaction conditions can influence the outcome. Theoretical studies can model the different possible reaction channels and their corresponding energy barriers to explain why one product is formed preferentially over others. Recent research has shown how computational approaches can be used to understand and control product selectivity in reactions like the reduction of nitrogen to hydrazine. nih.gov
Synthesis and Research Utility of Octan 2 Ylhydrazine Dihydrochloride Analogues and Derivatives
Design Principles for Structure-Reactivity and Structure-Property Investigations
The rational design of new molecules is fundamental to exploring the relationship between a compound's structure and its chemical reactivity or physical properties. For derivatives of octan-2-ylhydrazine dihydrochloride (B599025), this involves systematic modifications to its core structure.
Systematic Variation of the Alkyl Chain and Stereochemistry
The octyl chain in octan-2-ylhydrazine is a key determinant of its lipophilicity and steric profile. Systematically altering the length of this alkyl chain can have a profound impact on the molecule's properties. For instance, studies on other classes of compounds have shown that increasing the length of an N-alkyl chain can lead to an increase in electron lifetime in certain applications, which in turn reduces charge recombination. acs.org While direct studies on octan-2-ylhydrazine are limited, the principle of varying alkyl chain length to modulate properties like solubility, and intermolecular interactions is a well-established strategy in medicinal chemistry and materials science. acs.orgdtic.mil
Furthermore, the octan-2-yl group possesses a stereocenter at the second carbon. The synthesis and study of individual stereoisomers (R and S enantiomers) would allow for the investigation of stereospecific interactions, a critical aspect in many biological and catalytic systems. The spatial arrangement of the methylheptyl group can influence how the molecule binds to a target or participates in a chemical reaction.
Introduction of Diverse Functional Groups for Broadened Reactivity
To expand the chemical utility of the octan-2-ylhydrazine scaffold, a variety of functional groups can be introduced. nih.gov The reactivity of the hydrazine (B178648) moiety itself allows for the formation of numerous derivatives. organicchemistrydata.org For example, reaction with aldehydes and ketones yields hydrazones, while acylation produces acylhydrazines. organicchemistrydata.orgfiveable.me These transformations not only alter the electronic and steric properties of the parent molecule but also introduce new reactive handles for further chemical modification.
The introduction of functional groups can be guided by the desired application. For instance, incorporating aromatic rings could introduce photophysical properties or facilitate pi-stacking interactions. The addition of acidic or basic groups can modulate the compound's pKa and solubility. The compatibility of various functional groups with the hydrazine moiety is a key consideration in the design of these derivatives. nih.gov
Synthetic Strategies for Novel Hydrazine-Derived Scaffolds
The development of efficient and versatile synthetic methods is crucial for accessing novel chemical structures. For octan-2-ylhydrazine derivatives, this includes not only the modification of the existing scaffold but also its incorporation into more complex molecular architectures. organicchemistrydata.orgfiveable.meru.nlresearchgate.net
Integration into Bicyclic and Spirocyclic Systems
The incorporation of the octan-2-ylhydrazine motif into bicyclic and spirocyclic frameworks can lead to conformationally constrained analogues with unique three-dimensional shapes. dtic.milru.nltestbook.com Such structures are of significant interest in medicinal chemistry as they can offer enhanced selectivity for biological targets. researchgate.net
Synthetic strategies to achieve this can involve intramolecular reactions of suitably functionalized octan-2-ylhydrazine derivatives. For example, a derivative containing a second reactive group at a suitable position on the alkyl chain could undergo a ring-closing reaction to form a heterocyclic ring. The synthesis of bridged bicyclic hydrazines has been achieved through endocyclic acylhydrazonium ions, demonstrating a viable route to such complex scaffolds. ru.nl Similarly, radical cyclization reactions have been employed to create spirocyclic compounds. rsc.org
Table 1: Examples of Bicyclic and Spirocyclic Scaffolds
| Scaffold Type | General Structure | Synthetic Approach | Potential Application |
| Bicyclic Hydrazine | Fused or bridged ring system containing the N-N bond | Intramolecular cyclization | Conformationally restricted analogues for biological screening |
| Spirocyclic Hydrazine | Two rings connected by a single common atom | Radical cyclization, rearrangement reactions | Novel 3D structures for drug discovery |
Preparation of Hydrazone and Acylhydrazine Derivatives
The reaction of hydrazines with carbonyl compounds to form hydrazones is a robust and widely used transformation in organic synthesis. organicchemistrydata.orgfiveable.meresearchgate.net This reaction can be used to prepare a diverse library of octan-2-ylhydrazone derivatives by reacting octan-2-ylhydrazine with a variety of aldehydes and ketones. The resulting hydrazones possess a C=N double bond and have been shown to exhibit a range of biological activities in other molecular contexts. nih.gov
Acylhydrazines are another important class of derivatives that can be readily prepared from octan-2-ylhydrazine by reaction with acylating agents such as acid chlorides or anhydrides. organicchemistrydata.orgresearchgate.net These derivatives are often stable, crystalline solids and have found applications as intermediates in the synthesis of other heterocyclic compounds. nih.gov Recent research has demonstrated the synthesis of acyl hydrazides from activated amides under mild, aqueous conditions. organic-chemistry.org
Table 2: Synthesis of Hydrazone and Acylhydrazine Derivatives
| Derivative Type | General Reaction | Reagents | Key Features |
| Hydrazone | R-NH-NH₂ + R'C(=O)R'' → R-NH-N=CR'R'' | Aldehydes, Ketones | Formation of a C=N double bond, often used as intermediates |
| Acylhydrazine | R-NH-NH₂ + R'C(=O)X → R-NH-NH-C(=O)R' | Acid chlorides, Anhydrides, Activated amides | Stable derivatives, precursors for heterocycle synthesis |
Academic Research Applications of Octan-2-ylhydrazine Dihydrochloride Derivatives
The derivatives of this compound are valuable tools in various areas of academic research. The systematic modifications described above allow for detailed structure-activity relationship (SAR) studies. By correlating changes in molecular structure with observed effects, researchers can gain insights into the fundamental principles governing chemical reactivity and biological activity.
In the field of medicinal chemistry, novel hydrazine derivatives are continuously being explored for their potential as therapeutic agents. nih.govacs.org While specific applications for octan-2-ylhydrazine derivatives are not yet widely reported, the general class of hydrazines and their derivatives, such as hydrazones and acylhydrazines, are known to exhibit a wide range of biological activities. nih.govnih.gov Therefore, a library of octan-2-ylhydrazine analogues would be a valuable resource for screening against various biological targets.
Furthermore, the unique electronic and structural properties of these derivatives can be exploited in the development of new catalysts, ligands for metal complexes, or functional materials. The ability to fine-tune the steric and electronic environment around the hydrazine core through the synthetic strategies outlined above opens up possibilities for creating molecules with bespoke properties for specific research applications.
As Building Blocks in Complex Asymmetric Transformations
Analogues of this compound, particularly chiral hydrazine derivatives, are pivotal intermediates in the realm of asymmetric synthesis. The development of methods for the enantioselective synthesis of chiral hydrazines has been a significant focus, as these compounds are precursors to a wide array of valuable molecules.
One of the most efficient strategies for preparing chiral hydrazines is the transition-metal-catalyzed asymmetric hydrogenation of hydrazones. researchgate.netchemistryviews.orgacs.org This method has been successfully employed using various noble metal catalysts, including those based on rhodium, iridium, palladium, and ruthenium. chemistryviews.orgacs.org More recently, a drive towards sustainability and cost-effectiveness has spurred the development of catalysts based on earth-abundant metals like nickel. chemistryviews.org For instance, an efficient nickel-catalyzed asymmetric hydrogenation of a broad range of aromatic and aliphatic hydrazones has been developed, affording chiral hydrazines in excellent yields and with high enantioselectivity (up to >99% ee). chemistryviews.orgacs.org
The resulting chiral hydrazines are not merely end products but serve as versatile building blocks for further synthetic elaborations. For example, they are crucial intermediates in the synthesis of chiral amines, which exhibit unique biological properties and are essential components of many pharmaceutical compounds. nih.gov An indium-mediated intramolecular cyclization of chiral hydrazone derivatives has been developed, providing an efficient route to chromane (B1220400) antibiotics. nih.gov
Furthermore, palladium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral fluorinated hydrazines. dicp.ac.cnresearchgate.net The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, such as lipophilicity and metabolic stability. dicp.ac.cn This makes fluorinated chiral hydrazines particularly valuable synthons for the development of novel pharmaceuticals and agrochemicals. dicp.ac.cn The palladium-catalyzed approach has proven effective for a wide variety of hydrazone substrates, including those with β-aryl, γ-aryl, and alkyl-chain substituents, yielding the corresponding chiral hydrazines with high efficiency and enantioselectivity. dicp.ac.cnresearchgate.net
The utility of these chiral hydrazine building blocks is exemplified by their application in the synthesis of complex molecules. For instance, a highly enantioselective nickel-catalyzed hydrogenation of cyclic N-acyl hydrazones has been developed to produce various chiral cyclic hydrazines, which are key components of several natural products and synthetic intermediates, such as in the preparation of a RIP-1 kinase inhibitor. acs.org
| Catalytic System | Substrate Scope | Product | Key Features |
| Nickel-based catalysts | Aromatic and aliphatic hydrazones | Chiral hydrazines | High yields, excellent enantioselectivities, uses earth-abundant metal. chemistryviews.orgacs.org |
| Indium-mediated cyclization | Chiral hydrazone derivatives | Chromane antibiotics | Efficient intramolecular cyclization, good stereocontrol. nih.gov |
| Palladium-based catalysts | Fluorinated hydrazones | Chiral fluorinated hydrazines | Broad substrate scope, provides access to valuable fluorinated building blocks. dicp.ac.cnresearchgate.net |
| Nickel-catalyzed hydrogenation | Cyclic N-acyl hydrazones | Chiral cyclic hydrazines | Synthesis of key intermediates for natural products and pharmaceuticals. acs.org |
Exploration in the Development of Advanced Organic Reagents
The unique reactivity of the hydrazine functional group has led to the exploration of its derivatives in the development of advanced organic reagents. These reagents facilitate novel chemical transformations and provide access to complex molecular architectures that would be difficult to synthesize using conventional methods.
One area of significant advancement is the selective alkylation of hydrazine derivatives. organic-chemistry.orgd-nb.inforsc.org A methodology involving the formation of a nitrogen dianion from a protected hydrazine allows for the fast and easy synthesis of substituted hydrazines. organic-chemistry.orgd-nb.info This approach offers precise control over the substitution pattern, enabling the synthesis of mono- or di-alkylated products by carefully selecting the reaction conditions and the amount of alkylating agent. organic-chemistry.orgd-nb.info This method is not only efficient for synthesizing a wide range of functionalized hydrazine derivatives but also facilitates the one-pot synthesis of heterocyclic structures like pyrazolidines and piperazines. organic-chemistry.org
The development of novel rearrangement reactions involving hydrazine derivatives has also expanded the toolkit of synthetic chemists. A broadly applicable procedure for the aza-Lossen rearrangement has been reported, which converts amines into complex hydrazine derivatives in a two-step process under mild and safe conditions. acs.org This method allows for the chemoselective formation of N–N bonds, leading to both cyclic and acyclic products while avoiding undesirable side reactions. acs.org
Furthermore, hydrazine derivatives have been utilized in the development of new catalytic processes. For example, a novel N–N coupling reaction has been developed through the oxidation of rare-earth-metal–nitrogen bonds, providing a rapid synthesis of symmetrical or unsymmetrical azo compounds and hydrazine derivatives in high yields under mild conditions. acs.org Additionally, bifunctional squaramide catalysts have been employed in the asymmetric addition of hydrazine hydrate (B1144303) to symmetrical dienones, yielding optically pure fused pyrazoline derivatives. acs.org This methodology is scalable and allows for postsynthetic transformations, highlighting its practical utility. acs.org
| Reagent/Methodology | Application | Key Advantages |
| Nitrogen dianion of protected hydrazine | Selective alkylation of hydrazines | Precise control over substitution, one-pot synthesis of heterocycles. organic-chemistry.orgd-nb.info |
| Aza-Lossen rearrangement | Synthesis of complex hydrazine derivatives from amines | Mild conditions, chemoselective N-N bond formation, access to cyclic and acyclic products. acs.org |
| Rare-earth-metal amides | N-N bond formation | Rapid synthesis of azo compounds and hydrazine derivatives. acs.org |
| Bifunctional squaramide catalysis | Asymmetric synthesis of fused pyrazolines | High enantioselectivity, scalability, mild reaction conditions. acs.org |
Contribution to the Synthesis of Diverse Compound Libraries for Chemical Biology Studies
Hydrazine-containing compounds are prevalent in numerous natural products and exhibit a wide range of biological activities. nih.gov This has spurred the synthesis of diverse compound libraries based on hydrazine scaffolds for chemical biology studies and drug discovery programs. researchgate.net The structural diversity and biological relevance of these compounds make them attractive targets for high-throughput screening. nih.gov
The synthesis of libraries of multisubstituted hydrazines has been systematically explored. rsc.orgresearchgate.net By performing competitive substitution reactions with a triprotected hydrazine reagent and a variety of electrophiles, the scope and limitations for creating hydrazine libraries can be defined. rsc.org Subsequent stepwise substitution on the other nitrogen atom after partial deprotection allows for the generation of a large number of structurally diverse, partially protected hydrazine derivatives. rsc.org This approach enables the systematic construction of libraries containing multiple components that can be screened for biological activity.
Hydrazine derivatives are also key precursors for the synthesis of various heterocyclic compounds with significant biological potential. researchgate.netslideshare.netsioc-journal.cn For instance, they are used in the synthesis of benzo[h]quinolinium compounds, which have shown promising biological activities. sioc-journal.cn The reaction of benzo[h]quinoline (B1196314) formaldehyde (B43269) with hydrazine salts and hydrazides leads to the formation of novel hydrazone and hydrazide derivatives. sioc-journal.cn
Moreover, the inherent reactivity of the hydrazine moiety allows for its incorporation into a wide range of molecular frameworks, contributing to the chemical diversity of compound libraries. nih.gov The enzymes involved in the biosynthesis of natural hydrazine-containing compounds are still being investigated, but their existence points to the biological significance of the N-N bond. nih.gov Synthetic efforts to mimic and expand upon these natural structures are crucial for discovering new therapeutic agents. researchgate.net The development of efficient synthetic methodologies for hydrazine derivatives, such as direct reductive alkylation and metal-catalyzed coupling reactions, facilitates the rapid generation of these compound libraries. organic-chemistry.org
| Compound Class | Synthetic Approach | Significance in Chemical Biology |
| Multisubstituted hydrazines | Competitive substitution on protected hydrazine scaffolds | Systematic generation of diverse libraries for screening. rsc.org |
| Benzo[h]quinolinium hydrazine derivatives | Reaction of benzo[h]quinoline aldehydes with hydrazines | Exploration of novel biologically active chemical space. sioc-journal.cn |
| General hydrazine-containing compounds | Various synthetic methodologies (e.g., reductive alkylation, metal catalysis) | Access to a wide range of structures for drug discovery and as chemical probes. researchgate.netorganic-chemistry.org |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Octan-2-ylhydrazine dihydrochloride, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with carbonyl compounds under acidic conditions. For example, analogous compounds like ethyl hydrazine hydrochloride are synthesized via dehydrohalogenation of acetohydrazide with alkyl halides, followed by hydrolysis . Optimization includes controlling reaction temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 molar ratio of hydrazine to substrate), and purification via recrystallization in ethanol. Purity (>95%) can be verified using HPLC with UV detection at 202 nm .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to identify amine and alkyl chain protons (δ 1.2–1.6 ppm for CH groups) and chloride counterions. X-ray crystallography can resolve crystalline structure .
- Purity Assessment : Mass spectrometry (ESI-MS) for molecular ion peaks (e.g., [M+H] at m/z 165.7) and elemental analysis (C, H, N, Cl) to confirm stoichiometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Waste Management : Segregate waste in labeled containers and dispose via certified biohazard waste services to avoid environmental contamination .
- Storage : Store at -20°C in airtight containers to prevent degradation; stability data suggest ≥5-year shelf life under these conditions .
Advanced Research Questions
Q. How does the dihydrochloride form of Octan-2-ylhydrazine enhance its antimicrobial activity compared to its free base?
- Methodological Answer : The dihydrochloride salt increases solubility in aqueous media, facilitating interaction with bacterial cell envelopes. Cationic centers in similar compounds (e.g., octenidine dihydrochloride) bind to negatively charged bacterial membranes, disrupting osmotic balance and causing cell lysis . Researchers can validate this via minimum inhibitory concentration (MIC) assays against gram-negative (e.g., P. aeruginosa) and gram-positive strains, comparing free base vs. salt forms.
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo biocompatibility data for this compound?
- Methodological Answer : In vitro cytotoxicity (e.g., fibroblast assays) may overestimate toxicity due to static culture conditions. In vivo models (e.g., murine wound healing) better reflect dynamic tissue repair. To reconcile discrepancies:
- Use 3D cell cultures or organoids to mimic in vivo microenvironments.
- Conduct pharmacokinetic studies to assess systemic absorption and metabolism .
Q. What strategies optimize the stability of this compound in formulation studies?
- Methodological Answer :
- pH Control : Maintain pH 4–6 to prevent hydrolysis of the hydrazine moiety.
- Excipient Selection : Use non-reactive buffers (e.g., citrate-phosphate) and avoid strong oxidizers (e.g., peroxides) .
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
